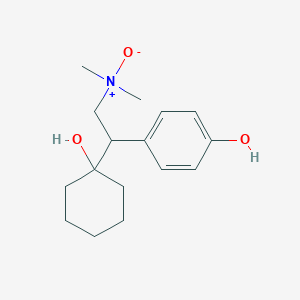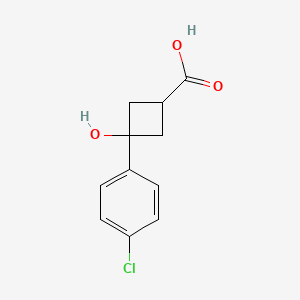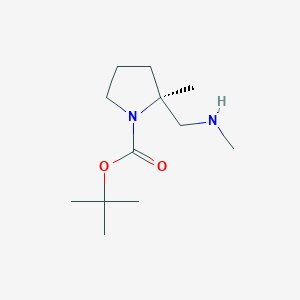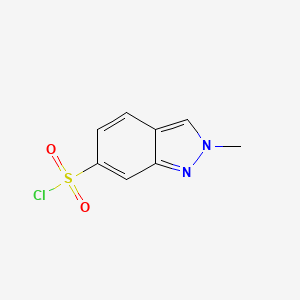
Acide 2-(1-(cyclohexylméthyl)pipéridin-4-yl)acétique
Vue d'ensemble
Description
“2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for a similar compound involves the reaction of 2-(piperidin-4-yl)acetic acid hydrochloride with t-butyl 4-fluorobenzoate in DMSO at 130 °C .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid” is not available in the retrieved sources.Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been published .Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine bioactifs
Les dérivés de pipéridine sont essentiels en chimie médicinale en raison de leur présence dans divers produits pharmaceutiques. Le composé en question peut servir de matière première pour la synthèse de pipéridines substituées, qui se retrouvent dans plus de vingt classes de médicaments . Ces dérivés sont souvent recherchés pour leurs activités biologiques potentielles, notamment leurs propriétés anticancéreuses, antivirales et anti-inflammatoires.
Développement d'agents anticancéreux
Le groupement pipéridine est une caractéristique commune à de nombreux agents anticancéreux. La recherche sur l'acide 2-(1-(cyclohexylméthyl)pipéridin-4-yl)acétique pourrait conduire au développement de nouveaux médicaments anticancéreux. Sa flexibilité structurale permet la création de composés divers qui peuvent être testés contre diverses lignées cellulaires cancéreuses .
Applications antimicrobiennes et antifongiques
Les composés ayant une structure de pipéridine ont démontré leur efficacité comme agents antimicrobiens et antifongiques. En modifiant le cycle pipéridine de l'this compound, les chercheurs peuvent développer de nouveaux médicaments pour lutter contre les souches résistantes de bactéries et de champignons .
Recherche neuropharmacologique
Les dérivés de pipéridine jouent un rôle important en neuropharmacologie. Ils sont utilisés dans le traitement de troubles neurologiques tels que la maladie d'Alzheimer et comme médicaments antipsychotiques. La capacité du composé à franchir la barrière hémato-encéphalique en fait un atout précieux dans la conception de médicaments ciblant le système nerveux central .
Médicaments analgésiques et anti-inflammatoires
Les propriétés analgésiques et anti-inflammatoires des dérivés de pipéridine les rendent adaptés à la gestion de la douleur et au traitement des maladies inflammatoires. La recherche sur l'this compound pourrait conduire à la découverte de nouveaux analgésiques avec moins d'effets secondaires que les médicaments actuels .
Développement de médicaments cardiovasculaires
Les dérivés de pipéridine sont également explorés pour leurs effets cardiovasculaires. Ils peuvent être utilisés pour développer des médicaments qui gèrent l'hypertension et d'autres affections cardiaques. La diversité structurale des composés à base de pipéridine permet de cibler des récepteurs spécifiques impliqués dans les maladies cardiovasculaires .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition can lead to changes in the function of these kinases, potentially altering cellular processes and leading to therapeutic effects .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to cell growth and proliferation, particularly those involving alk and ros1 .
Pharmacokinetics
It’s important to note that the physical properties of similar compounds can be improved by the presence of an amide function, such as increasing solubility and reducing melting points .
Result of Action
The molecular and cellular effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid’s action are likely to be related to its inhibition of ALK and ROS1. By inhibiting these kinases, the compound could potentially disrupt cell growth and proliferation, leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid can be influenced by various environmental factors. For instance, conditions that affect the stability of the compound, such as temperature and pH, could impact its action. Additionally, factors related to the biological environment, such as the presence of other molecules or cellular components, could also influence its efficacy .
Analyse Biochimique
Biochemical Properties
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . The interaction between 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid and sEH leads to the inhibition of the enzyme, thereby stabilizing EETs and enhancing their anti-inflammatory effects.
Cellular Effects
The effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid on various types of cells and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level . Additionally, 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid has been observed to impact cellular metabolism by altering the levels of certain metabolites, which can influence overall cell function.
Molecular Mechanism
At the molecular level, 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of soluble epoxide hydrolase (sEH), which leads to the stabilization of epoxyeicosatrienoic acids (EETs) . This inhibition occurs through the binding of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid to the active site of sEH, preventing the enzyme from metabolizing EETs. Additionally, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid has been observed to result in sustained anti-inflammatory effects, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid vary with different dosages. At lower doses, this compound has been shown to exhibit potent anti-inflammatory effects without significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential risks.
Metabolic Pathways
2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs) . By inhibiting sEH, this compound helps stabilize EETs, thereby enhancing their biological activity. Additionally, 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid may also influence other metabolic pathways by altering the levels of key metabolites and enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid is essential for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of certain amino acid sequences in 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetic acid may facilitate its transport to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Propriétés
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h12-13H,1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQXFHUKQVDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


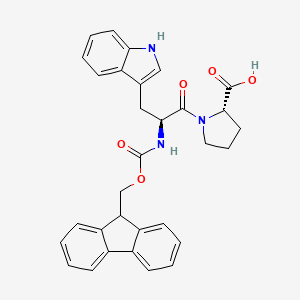
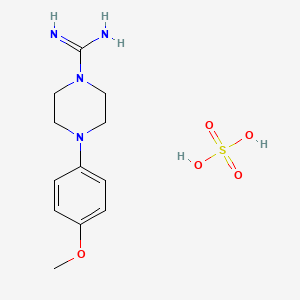
![[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1457392.png)


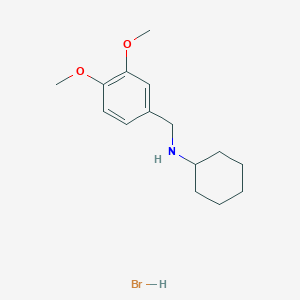
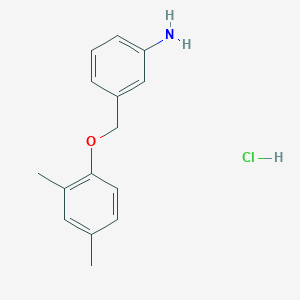
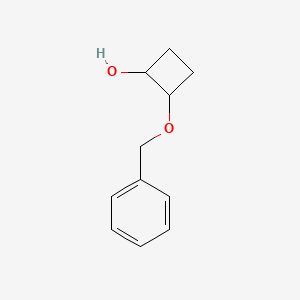
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)
